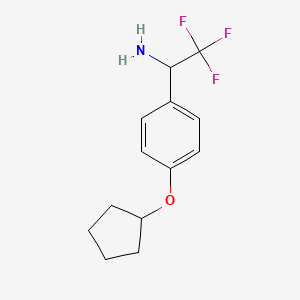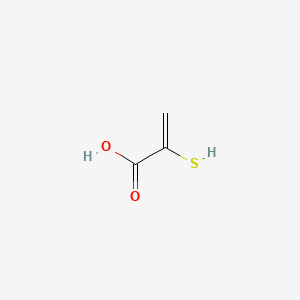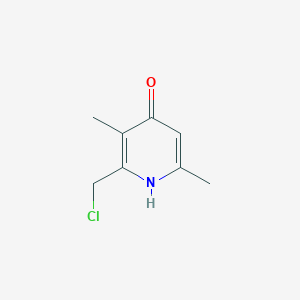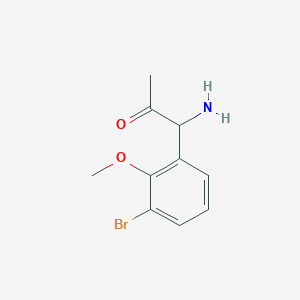
1-Amino-1-(3-bromo-2-methoxyphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring, along with an acetone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone typically involves the bromination of 2-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The subsequent amination step can be achieved using ammonia or an amine derivative under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromo group can produce various substituted phenylacetones .
Applications De Recherche Scientifique
1-Amino-1-(3-bromo-2-methoxyphenyl)acetone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and methoxy groups may participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Amino-1-(4-bromo-2-methoxyphenyl)acetone
- 1-Amino-1-(3-chloro-2-methoxyphenyl)acetone
- 1-Amino-1-(3-bromo-4-methoxyphenyl)acetone
Comparison: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the bromo group at the 3-position may enhance its ability to undergo nucleophilic substitution reactions compared to similar compounds with different substituent positions .
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,12H2,1-2H3 |
Clé InChI |
UIGVCKLLYSJYCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)Br)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


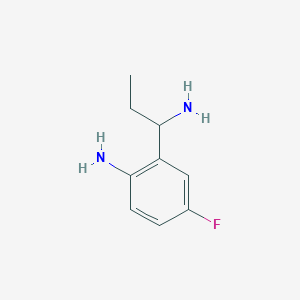
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
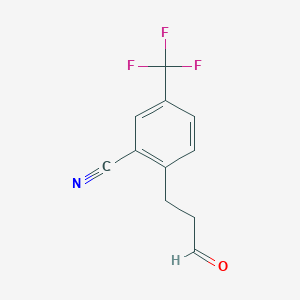
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
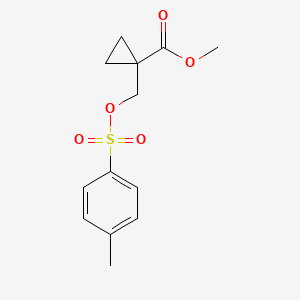
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
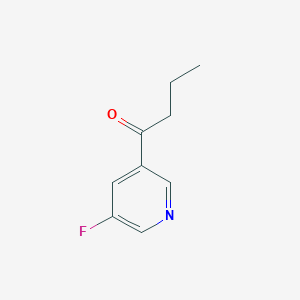
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
